

Application Note: Synthesis and Characterization of 2-Chloro-N-ethylpropanamide

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Compound of Interest

Compound Name: 2-chloro-N-ethylpropanamide

CAS No.: 67791-81-5

Cat. No.: B1593629

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Part 1: Executive Summary & Safety Directive

Scope and Utility

This application note details the controlled synthesis of **2-chloro-N-ethylpropanamide** (CAS: 67791-81-5), a functionalized aliphatic amide. This compound serves as a versatile electrophilic building block in the synthesis of heterocyclic scaffolds, agrochemicals, and pharmaceutical intermediates. Its

-chloro moiety renders it highly reactive towards nucleophilic substitution, making it a critical intermediate for generating complex secondary amines and peptidomimetic structures.

Operational Safety (Critical)

WARNING: This protocol involves the use of 2-chloropropionyl chloride and ethylamine.

- 2-Chloropropionyl chloride is a lachrymator and highly corrosive. It reacts violently with water to release hydrogen chloride (HCl) gas.^[1]
- Ethylamine is a volatile, flammable, and toxic amine.
- Engineering Controls: All operations must be performed within a certified chemical fume hood maintaining a face velocity of at least 100 fpm.

- PPE: Nitrile gloves (double-gloved recommended for acid chlorides), chemical splash goggles, and a flame-resistant lab coat are mandatory.

Part 2: Technical Narrative & Methodology

Mechanistic Rationale

The synthesis utilizes a Nucleophilic Acyl Substitution pathway.^[1] The choice of the acid chloride route over direct carboxylic acid coupling (using DCC/EDC) is driven by atom economy and reaction kinetics.

- **Activation:** The carbonyl carbon of 2-chloropropionyl chloride is highly electrophilic due to the inductive effect of both the chlorine atom and the oxygen.
- **Nucleophilic Attack:** The lone pair on the nitrogen of ethylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.
- **Elimination:** The reformation of the carbonyl double bond expels the chloride ion (a good leaving group).
- **Acid Scavenging:** The reaction generates HCl.^[1] An auxiliary base, Triethylamine (TEA), is employed to sequester the acid as triethylamine hydrochloride, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.

Experimental Protocol: Anhydrous Acylation

Reagents & Materials

Reagent	Role	Equiv.	MW (g/mol)	Quantity (Example)
2-Chloropropionyl Chloride	Electrophile	1.0	126.97	12.7 g (100 mmol)
Ethylamine (2.0M in THF)	Nucleophile	1.05	45.08	52.5 mL
Triethylamine (TEA)	Base (Scavenger)	1.2	101.19	16.7 mL
Dichloromethane (DCM)	Solvent	N/A	84.93	150 mL

Step-by-Step Methodology

Step 1: System Preparation

- Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
- Purge the system with dry nitrogen () to remove atmospheric moisture.
- Charge the flask with Ethylamine (2.0M in THF) and Triethylamine.
- Dilute with DCM (100 mL) and cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.

Step 2: Controlled Addition

- Dilute 2-Chloropropionyl chloride in remaining DCM (50 mL) in the addition funnel.
- Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.
- Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately. Ensure vigorous stirring to maintain homogeneity.

Step 3: Reaction Maintenance

- Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally.
- Stir for 3–4 hours.
- Validation: Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the acid chloride (visualized by stain) indicates completion.

Step 4: Work-up and Isolation

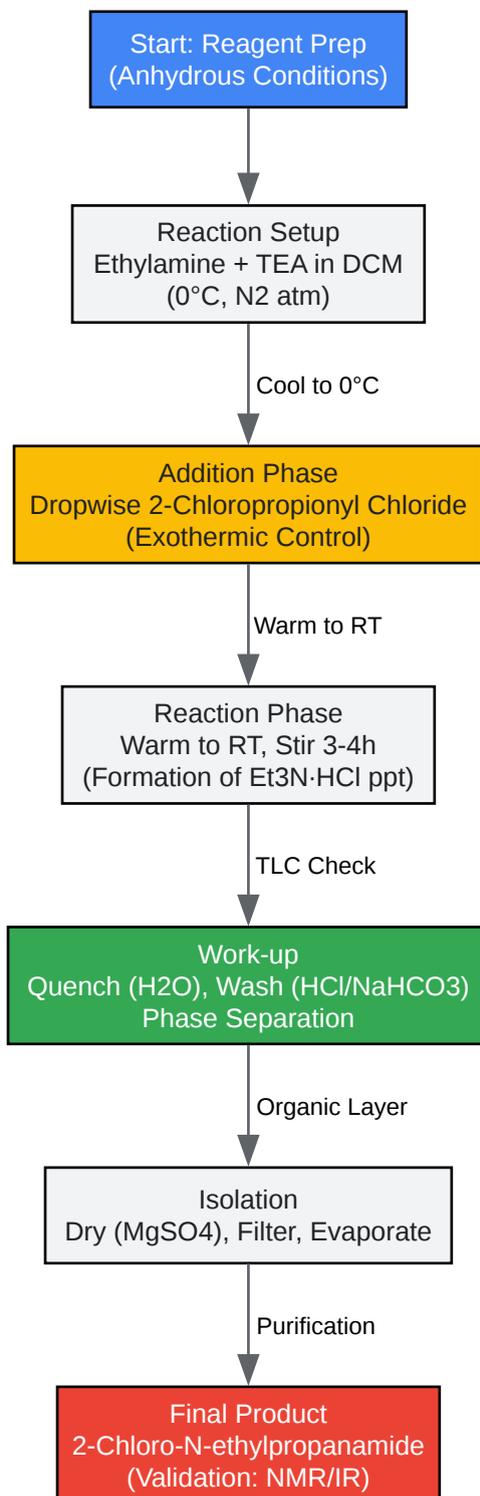
- Quench the reaction by adding cold water (100 mL).
- Transfer to a separatory funnel. Separate the organic layer.[2]
- Wash the organic phase sequentially with:
 - 1M HCl (50 mL) – Removes unreacted amine/TEA.
 - Sat.
(50 mL) – Neutralizes residual acid.
 - Brine (50 mL) – Dries the organic layer.
- Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 5: Purification

- If necessary, purify via vacuum distillation or silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes).
- Target Yield: 85–92% (Colorless to pale yellow oil/low-melting solid).

Part 3: Visualization & Data

Process Workflow Diagram



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Caption: Figure 1. Synthesis workflow for **2-chloro-N-ethylpropanamide** via Schotten-Baumann conditions.

Physicochemical Characterization Data

Property	Value	Source/Method
Molecular Formula		Calculated
Molecular Weight	135.59 g/mol	Calculated
Appearance	Colorless oil / Low melting solid	Experimental Observation
Boiling Point	~239°C (Predicted)	ChemicalBook [1]
Solubility	Soluble in DCM, EtOAc, MeOH	Experimental
IR Spectrum	Amide C=O stretch (~1650 cm ⁻¹)	Spectral Database
¹ H NMR (CDCl ₃)	1.15 (t, 3H), 1.70 (d, 3H), 3.30 (m, 2H), 4.40 (q, 1H), 6.50 (bs, 1H)	Predicted/Literature Consensus

Part 4: References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 105620, **2-chloro-N-ethylpropanamide**. Retrieved from [\[Link\]](#)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nucleophilic Acyl Substitution mechanisms).

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Sources

- [1. benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- [2. pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
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